Dvtwddfaivecix-uhfffaoysa-
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Overview
Description
The compound with the identifier “Dvtwddfaivecix-uhfffaoysa-” is a unique chemical entity Unfortunately, there is limited information available about this specific compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chemical compounds often involves various synthetic routes and reaction conditions. For instance, perovskite-type oxide materials can be synthesized using solid, liquid, or gas phase precursors. Common methods include physical vapor deposition (PVD), chemical vapor deposition (CVD), and molecular beam epitaxy (MBE) .
Industrial Production Methods
Industrial production methods for chemical compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chemical solution deposition (CSD) and metalorganic chemical vapor deposition (MOCVD) are frequently employed in the industry .
Chemical Reactions Analysis
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: Involves the loss of electrons.
Reduction: Involves the gain of electrons.
Substitution: One atom or group of atoms is replaced by another.
Addition: Atoms are added to a molecule without removing any atoms.
Elimination: Atoms are removed from a molecule, forming a double or triple bond.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, the oxidation of alcohols typically produces aldehydes or ketones, while the reduction of ketones can yield secondary alcohols .
Scientific Research Applications
Chemical compounds have a wide range of applications in scientific research, including:
Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.
Biology: Employed in the study of biological processes and as tools for molecular biology techniques.
Medicine: Utilized in drug discovery and development, as well as in diagnostic assays.
Mechanism of Action
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways within a biological system. For instance, aspirin exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzyme, leading to decreased production of prostaglandins and thromboxanes . Similarly, other compounds may interact with specific enzymes, receptors, or ion channels to produce their effects .
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures often exhibit similar properties. For example, hexane and heptane have similar boiling points and solubility due to their structural similarity . In drug discovery, chemical similarity networks are used to identify compounds with similar bioactivities based on structural similarity .
Uniqueness
The uniqueness of a compound can be highlighted by comparing its specific properties, such as reactivity, stability, and biological activity, with those of similar compounds.
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-3-phenyl-3a,9a-dihydro-3H-pyrrolo[2,3-b]quinoxalin-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-4-26-21-18(15-10-6-5-7-11-15)19-20(22-21)24(14(2)25)17-13-9-8-12-16(17)23(19)3/h5-13,18-20H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWDDFAIVECIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2C(C1C3=CC=CC=C3)N(C4=CC=CC=C4N2C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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